(3-(((tert-butyldiphenylsilyl)oxy)methyl)phenyl)methanol
Overview
Description
(3-(((tert-butyldiphenylsilyl)oxy)methyl)phenyl)methanol is an organic compound that features a benzyl alcohol moiety attached to a 3-(t-butyldiphenylsiloxymethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-butyldiphenylsilyl)oxy)methyl)phenyl)methanol typically involves the protection of benzyl alcohol followed by the introduction of the t-butyldiphenylsiloxymethyl group. One common method involves the reaction of benzyl alcohol with t-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(((tert-butyldiphenylsilyl)oxy)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to deprotonate the alcohol, making it a good nucleophile for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: The corresponding alkane.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(((tert-butyldiphenylsilyl)oxy)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(((tert-butyldiphenylsilyl)oxy)methyl)phenyl)methanol largely depends on its role in specific reactions. As a protecting group, it stabilizes the alcohol moiety, preventing unwanted reactions. The t-butyldiphenylsiloxymethyl group can be selectively removed under mild conditions, allowing for the controlled release of the alcohol functionality.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler structure without the t-butyldiphenylsiloxymethyl group.
3-(t-Butyldiphenylsiloxymethyl)phenol: Similar structure but with a phenol group instead of benzyl alcohol.
Uniqueness
(3-(((tert-butyldiphenylsilyl)oxy)methyl)phenyl)methanol is unique due to the presence of the t-butyldiphenylsiloxymethyl group, which provides steric hindrance and stability, making it a valuable protecting group in organic synthesis.
Properties
IUPAC Name |
[3-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2Si/c1-24(2,3)27(22-13-6-4-7-14-22,23-15-8-5-9-16-23)26-19-21-12-10-11-20(17-21)18-25/h4-17,25H,18-19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWGBAUQGGIIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC(=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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